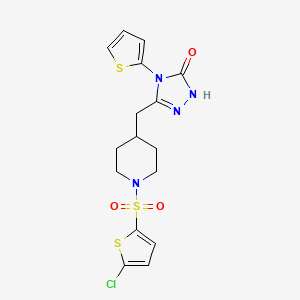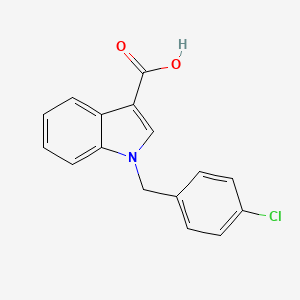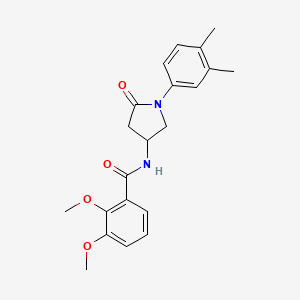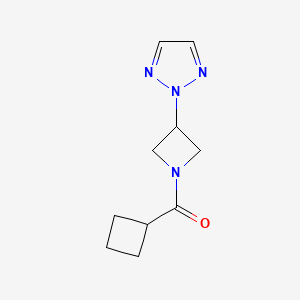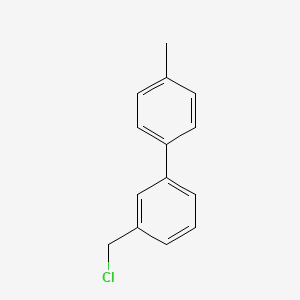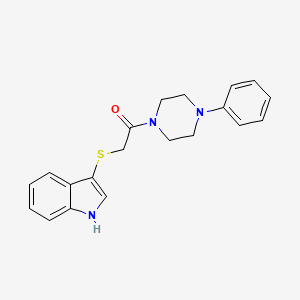![molecular formula C16H19NO2S B2689212 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide CAS No. 2034442-26-5](/img/structure/B2689212.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[b]thiophene, which is a heterocyclic compound . Benzo[b]thiophene has a structure similar to benzene, with a five-membered ring containing sulfur replacing one of the carbon atoms in the benzene ring .
Molecular Structure Analysis
The molecular structure of your compound would likely be influenced by the benzo[b]thiophene core, which is a fused ring system containing a five-membered thiophene ring attached to a six-membered benzene ring .Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo various chemical reactions. For example, they can participate in palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by its benzo[b]thiophene core. For example, benzo[b]thiophene derivatives are known to have high electron density and good crystallizability .Scientific Research Applications
Anticancer Activity
Hydroxyl-containing benzo[b]thiophene analogs have been speculated to possess antiproliferative activity against cancer cells. In a study, these compounds showed selectivity towards laryngeal cancer cells, with apoptosis induction and cell cycle arrest at the Sub-G1 phase observed. The antioxidant property and potential for combination therapy to enhance chemotherapy effectiveness were highlighted, marking a significant step in cancer treatment research (Haridevamuthu et al., 2023).
Histone Deacetylase Inhibitors
Thiophene-substituted derivatives have shown promising antiproliferative activity against human colon carcinoma and non-small cell lung cancer cells, with potential applications as histone deacetylase inhibitors. This class of compounds could play a crucial role in cancer treatment by inducing cell-cycle arrest and promoting apoptosis (Jiao et al., 2009).
Antibacterial and Antimicrobial Agents
N-Phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have been developed as potent antimicrobial agents, showing significant activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some derivatives were found to be more potent than reference drugs, indicating a promising avenue for developing new antibacterial and antifungal therapies (Bikobo et al., 2017).
Safety and Hazards
Future Directions
The future directions in the study of your compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the interest in benzo[b]thiophene derivatives in various fields, it’s possible that new synthetic methods, applications, and derivatives could be explored .
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-14(9-17-16(19)11-5-1-2-6-11)13-10-20-15-8-4-3-7-12(13)15/h3-4,7-8,10-11,14,18H,1-2,5-6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREBKBVHCMWJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2689130.png)
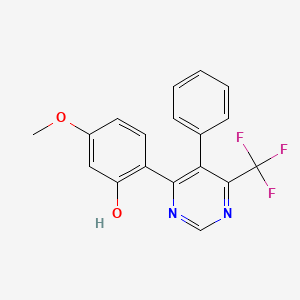
![2-Chloro-N-[1-(2-methylsulfanylphenyl)propan-2-yl]acetamide](/img/structure/B2689133.png)
![6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2689134.png)


